molecular formula C12H13Br2NO4 B13565602 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid

Cat. No.: B13565602
M. Wt: 395.04 g/mol
InChI Key: GWBVCIMDWHWYSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is a chemical compound with the molecular formula C12H13Br2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by bromine atoms, and the hydrogen atom at position 2 is replaced by a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzoic acid derivative .

Scientific Research Applications

Mechanism of Action

The mechanism by which 3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-((tert-butoxycarbonyl)amino)benzoic acid is unique due to the presence of both bromine atoms and the Boc-protected amino group. This combination of functional groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C12H13Br2NO4

Molecular Weight

395.04 g/mol

IUPAC Name

3,5-dibromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H13Br2NO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)

InChI Key

GWBVCIMDWHWYSG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.